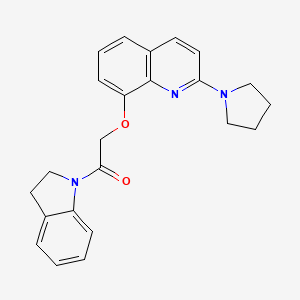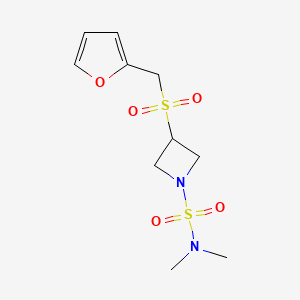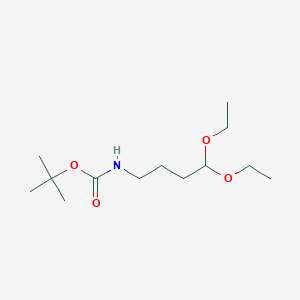
2-(5-cyclopropyl-3-(morpholine-4-carbonyl)-1H-pyrazol-1-yl)-N-(2-ethoxyphenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(5-Cyclopropyl-3-(morpholine-4-carbonyl)-1H-pyrazol-1-yl)-N-(2-ethoxyphenyl)acetamide is a synthetic organic compound with complex molecular architecture. Known for its distinctive chemical structure, it draws interest from researchers in the fields of medicinal chemistry and pharmacology due to its potential biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-(5-Cyclopropyl-3-(morpholine-4-carbonyl)-1H-pyrazol-1-yl)-N-(2-ethoxyphenyl)acetamide typically involves multiple steps:
Formation of 5-Cyclopropyl-1H-pyrazole: : This step involves cyclopropylation of the pyrazole ring.
Attachment of the Morpholine-4-carbonyl group: : This can be achieved through a nucleophilic substitution reaction.
Attachment of the N-(2-ethoxyphenyl)acetamide group: : This final step can involve amide coupling reactions, such as those using carbodiimides as coupling agents.
Industrial Production Methods: The industrial production of this compound would require optimization of each synthetic step to maximize yield and purity while minimizing cost and environmental impact. Techniques such as batch or continuous flow chemistry may be employed to streamline the process.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: : The compound could undergo oxidation reactions, particularly at the pyrazole or ethoxyphenyl moieties.
Reduction: : Reduction reactions could target the carbonyl group, converting it into a hydroxyl group.
Substitution: : The compound can participate in various substitution reactions, especially at the nitrogen and oxygen functional groups.
Oxidizing Agents: : Hydrogen peroxide, potassium permanganate.
Reducing Agents: : Sodium borohydride, lithium aluminum hydride.
Substitution Reactions: : Halogenation or alkylation reagents like bromine or methyl iodide under acidic or basic conditions.
Major Products: The major products formed from these reactions would depend on the specific reactants and conditions used. For instance, oxidation of the ethoxyphenyl group could yield hydroxylated derivatives, while reduction of the carbonyl could produce secondary alcohols.
Applications De Recherche Scientifique
Chemistry: In chemistry, this compound is studied for its reactivity and the development of novel synthetic methodologies involving pyrazole derivatives.
Biology: In biological contexts, it may serve as a lead compound for developing new bioactive molecules, particularly targeting specific enzymes or receptors.
Medicine: Medicinally, it holds potential for therapeutic applications due to its ability to interact with biological targets, possibly serving as an anti-inflammatory or anticancer agent.
Industry: Industrial applications may include its use as a precursor for the synthesis of more complex molecules or as an intermediate in pharmaceutical manufacturing.
Mécanisme D'action
The mechanism by which this compound exerts its effects would involve interactions with specific molecular targets, such as enzymes or receptors. These interactions could modulate biological pathways, leading to the observed biological activities. The exact molecular targets and pathways would need to be elucidated through experimental studies.
Comparaison Avec Des Composés Similaires
2-(5-Cyclopropyl-3-(morpholine-4-carbonyl)-1H-pyrazol-1-yl)-N-(2-ethoxyphenyl)acetamide can be compared to other pyrazole derivatives:
2-(3-(Morpholine-4-carbonyl)-1H-pyrazol-1-yl)-N-(4-methylphenyl)acetamide: : Similar structure but with a methyl group at the phenyl ring.
2-(5-Cyclopropyl-3-(morpholine-4-carbonyl)-1H-pyrazol-1-yl)-N-(phenyl)acetamide: : Lacks the ethoxy group, affecting its solubility and reactivity.
Uniqueness: The uniqueness of this compound lies in the combination of its cyclopropyl, morpholine, and ethoxyphenyl groups, which confer specific steric and electronic properties, potentially leading to unique biological activities.
Propriétés
IUPAC Name |
2-[5-cyclopropyl-3-(morpholine-4-carbonyl)pyrazol-1-yl]-N-(2-ethoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N4O4/c1-2-29-19-6-4-3-5-16(19)22-20(26)14-25-18(15-7-8-15)13-17(23-25)21(27)24-9-11-28-12-10-24/h3-6,13,15H,2,7-12,14H2,1H3,(H,22,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVRBNMVLFWKONQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)CN2C(=CC(=N2)C(=O)N3CCOCC3)C4CC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-(2,3-dihydro-1,4-benzodioxin-6-yl)-7-[2-(4-methoxyphenyl)-2-oxoethoxy]-4H-chromen-4-one](/img/structure/B2432878.png)
![4-[2-[5-(Diethylaminomethyl)-2-methoxyphenyl]-1H-pyrrolo[2,3-b]pyridin-4-yl]-2-propan-2-ylbenzoic acid](/img/structure/B2432879.png)
![N-[2-(7,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-2-thiophen-2-ylacetamide](/img/structure/B2432880.png)
![Ethyl 2-benzamido-6-methylthieno[2,3-d][1,3]thiazole-5-carboxylate](/img/structure/B2432881.png)
![5-(Hydroxymethyl)-8-methyl-3-(7-methyl-4-oxo-5,6,7,8-tetrahydro-3H-[1]benzothiolo[2,3-d]pyrimidin-2-yl)pyrano[2,3-c]pyridin-2-one](/img/structure/B2432882.png)
![(4R)-4-Azido-6-chlorospiro[3,4-dihydrochromene-2,1'-cyclopentane]](/img/structure/B2432883.png)

![1-[(3-Nitrophenyl)methanesulfonyl]-4-(prop-2-yn-1-yl)piperazine](/img/structure/B2432886.png)




